molecular formula C18H22N2 B14724055 Acridine, 1,2,3,4-tetrahydro-9-piperidino- CAS No. 5782-90-1

Acridine, 1,2,3,4-tetrahydro-9-piperidino-

Cat. No.: B14724055
CAS No.: 5782-90-1
M. Wt: 266.4 g/mol
InChI Key: PHKKNMUDCVZREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of acridine, 1,2,3,4-tetrahydro-9-piperidino- involves several steps. One common method is the reaction of ethanolamine and chloroacetic acid in the presence of a base catalyst such as sodium carbonate or sodium hydroxide . The reaction is carried out under appropriate temperature and solvent conditions to yield the desired product. Industrial production methods typically involve filtration, distillation, and purification steps to obtain a high-purity product .

Chemical Reactions Analysis

Acridine, 1,2,3,4-tetrahydro-9-piperidino- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

CAS No.

5782-90-1

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

9-piperidin-1-yl-1,2,3,4-tetrahydroacridine

InChI

InChI=1S/C18H22N2/c1-6-12-20(13-7-1)18-14-8-2-4-10-16(14)19-17-11-5-3-9-15(17)18/h2,4,8,10H,1,3,5-7,9,11-13H2

InChI Key

PHKKNMUDCVZREA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C3CCCCC3=NC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.